molecular formula C8H11NO2S B2643405 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL CAS No. 1344367-35-6

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL

Cat. No.: B2643405
CAS No.: 1344367-35-6
M. Wt: 185.24
InChI Key: KRISORPCWOQZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL is a heterocyclic compound featuring a fused pyrano-thiazole core with a hydroxyl-bearing ethyl substituent. Its molecular formula is C₈H₁₁NO₂S (MW: 185.24 g/mol), and it is identified by CAS No. 1344367-35-6 . The compound’s structure combines oxygen (pyran), sulfur (thiazole), and hydroxyl functional groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(10)8-9-6-2-3-11-4-7(6)12-8/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRISORPCWOQZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)COCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL. For instance:

  • In Vitro Studies : The compound has shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for derivatives were found to be as low as 0.22 μg/mL, indicating strong antimicrobial properties .
CompoundMIC (μg/mL)Activity
Derivative A0.22Strong
Derivative B0.25Moderate

Antioxidant Activity

Another area of application is in the field of antioxidants. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through multicomponent reactions that allow for the incorporation of various functional groups. These synthetic pathways not only enhance yield but also enable the exploration of structure-activity relationships.

Case Study: Multicomponent Synthesis

A recent study employed a five-component reaction involving malononitrile and diverse aldehydes to synthesize related pyrano-thiazole derivatives with promising biological activities. The reaction conditions were optimized for high yields (up to 97%) and short reaction times .

Medicinal Chemistry Applications

The compound's structural features make it a suitable candidate for drug development:

Potential Drug Candidates

This compound and its derivatives are being investigated for their potential as drug candidates in treating infections caused by resistant strains of bacteria. The structural diversity allows for modifications that can enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and interacting with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of pyrano-thiazole derivatives. Key analogues include:

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Differences vs. Target Compound References
4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbaldehyde C₇H₇NO₂S Aldehyde 169.20 Replaces hydroxyl with aldehyde; lower MW
1-{4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine C₈H₁₂N₂OS Amine 200.26 Hydroxyl → amine; higher MW and basicity
4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide C₆H₉N₂OS·HBr Amine (salt) 257.14 Bromide salt form; altered solubility
{4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-yl}methanamine C₇H₁₀N₂OS Primary amine 182.23 Shorter carbon chain; no hydroxyl group

Key Observations :

  • Molecular Weight Trends : Amine derivatives generally exhibit higher molecular weights due to nitrogen incorporation, while aldehydes are lighter .

Physicochemical Properties

  • Solubility : The hydroxyl group likely improves aqueous solubility compared to amine or aldehyde analogues, though exact data are unavailable.
  • Stability : The target compound requires storage under inert atmosphere at 2–8°C, similar to the aldehyde derivative .
  • Hazards : The compound carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . In contrast, amine derivatives (e.g., ) lack explicit hazard data but may exhibit higher reactivity due to basicity.

Biological Activity

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanol
  • Molecular Formula : C₈H₁₁NO₂S
  • Molecular Weight : 185.24 g/mol
  • CAS Number : 1344367-35-6

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. A study highlighted that thiazole compounds can induce apoptosis in cancer cells through interactions with the Bcl-2 family proteins. Specifically, compounds with similar structural motifs have demonstrated IC50 values in the micromolar range against various cancer cell lines such as HepG2 and HCT-116 .

CompoundCell LineIC50 (µM)Mechanism of Action
4cHepG22.31 ± 0.43Induction of apoptosis
4dHCT-1162.94 ± 0.62Bcl-2 inhibition
8cHT-294.57 ± 0.85Apoptotic pathway activation

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study on thiazole-based compounds indicated that they possess broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disrupting the bacterial cell wall or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar thiazole compounds have been shown to activate apoptotic pathways by modulating Bcl-2 family proteins.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in cancer progression and microbial resistance.

Study on Anticancer Efficacy

A notable study synthesized several thiazole derivatives and evaluated their anticancer efficacy against different cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity . For instance:

  • Compound A showed significant activity against both HepG2 and HCT-116 with IC50 values less than that of standard drugs like doxorubicin.

Antimicrobial Evaluation

In another investigation, a series of thiazole derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed potent activity comparable to established antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.